

1H NMR and 13C NMR data for Tris(trimethylsiloxy)ethylene

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Compound of Interest

Compound Name: *Tris(trimethylsiloxy)ethylene*

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of **Tris(trimethylsiloxy)ethylene**

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for **Tris(trimethylsiloxy)ethylene** (CAS 69097-20-7). As a versatile silyl enol ether, this compound serves as a crucial reagent in various organic syntheses, including as a protecting group and a crosslinking agent in polymer chemistry.^[1] Accurate structural confirmation and purity assessment are paramount, and NMR spectroscopy is the definitive analytical technique for this purpose. This document offers a detailed interpretation of the expected NMR spectra, grounded in fundamental principles and data from analogous structures. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize or characterize organosilicon compounds.

Introduction: The Significance of Tris(trimethylsiloxy)ethylene

Tris(trimethylsiloxy)ethylene, with the linear formula $[((\text{CH}_3)_3\text{SiO})_2\text{C}=\text{CHOSi}(\text{CH}_3)_3]$, is a highly functionalized organosilicon compound.^[2] Its utility in organic chemistry stems from the reactive silyl enol ether moiety, which participates in a wide array of chemical transformations.^[3] The molecule's structure, featuring three trimethylsiloxy groups attached to an ethylene

backbone, confers unique reactivity and physical properties, such as solubility in common organic solvents like dichloromethane and tetrahydrofuran.^[1]

Given its sensitivity to hydrolysis in protic solvents, rigorous quality control is essential.^[3] NMR spectroscopy provides an unparalleled, non-destructive method for verifying the molecular structure, identifying impurities, and ensuring the integrity of the reagent before its use in sensitive downstream applications. This guide elucidates the expected spectral features, providing a reliable reference for its characterization.

Molecular Structure and Predicted NMR Environments

The structure of **Tris(trimethylsiloxy)ethylene** contains distinct proton and carbon environments that give rise to a predictable NMR signature. The key to interpreting its spectra lies in identifying the chemically equivalent and non-equivalent nuclei.

- Proton (^1H) Environments:
 - Vinyl Proton ($=\text{CH}-$): A single proton attached to one of the sp^2 -hybridized carbons.
 - Trimethylsilyl Protons ($-\text{OSi}(\text{CH}_3)_3$): There are three TMS groups. The two attached to the same vinylic carbon (C_A) are chemically equivalent due to free rotation. The third TMS group, attached via oxygen to the other vinylic carbon (C_B), is in a distinct chemical environment. This leads to two sets of TMS proton signals with an expected integration ratio of 18:9 (or 2:1).
- Carbon (^{13}C) Environments:
 - Vinylic Carbons ($=\text{C}<$): Two sp^2 -hybridized carbons forming the double bond (C_A and C_B). C_A is a quaternary carbon bonded to two oxygen atoms, while C_B is a methine carbon bonded to one oxygen and one hydrogen.
 - Trimethylsilyl Carbons ($-\text{Si}(\text{CH}_3)_3$): Consistent with the proton environments, two distinct signals are expected for the methyl carbons of the TMS groups.

The following diagram illustrates the unique nuclear environments.

Caption: Molecular structure of **Tris(trimethylsiloxy)ethylene** with distinct nuclei labeled.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is the primary tool for confirming the identity of **Tris(trimethylsiloxy)ethylene**. Key parameters include chemical shift (δ), multiplicity, and integration.[4]

Causality in Experimental Choices

A standard ¹H NMR experiment is typically performed on a 400 MHz or higher spectrometer to ensure adequate signal dispersion.[5]

- **Solvent Selection:** Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing power for organosilicon compounds and its single, well-characterized residual proton signal at ~7.26 ppm, which does not interfere with the signals of interest.[6]
- **Internal Standard:** Tetramethylsilane (TMS, Si(CH₃)₄) is the universal reference standard, defined as 0.0 ppm.[7] Its use ensures accurate and reproducible chemical shift measurements across different instruments.

Predicted Spectrum and Signal Assignments

Based on established chemical shift principles for silyl enol ethers and related compounds, the following signals are predicted.[5][8][9]

- $\delta \sim 4.5\text{-}5.5$ ppm (Singlet, 1H): This signal corresponds to the lone vinyl proton (=CH-). Its chemical shift is significantly downfield from typical alkanes due to the sp² hybridization of the carbon it is attached to. The three electron-donating -OSi(CH₃)₃ groups increase electron density at the vinyl carbons, shifting this proton upfield compared to unsubstituted alkenes (which typically appear at 5-6.5 ppm).[9] It appears as a singlet because there are no protons on the adjacent carbon to induce spin-spin coupling.
- $\delta \sim 0.2\text{-}0.3$ ppm (Singlet, 9H): This signal is assigned to the nine protons of the trimethylsiloxy group attached to the CH vinyl carbon (-O-CH=). Protons on TMS groups are highly shielded and consistently appear at very high fields (low ppm values).[10]

- $\delta \sim 0.1\text{-}0.2$ ppm (Singlet, 18H): This signal represents the eighteen protons of the two equivalent trimethylsiloxy groups attached to the quaternary vinyl carbon ($=C<$). These are expected to be slightly more shielded (further upfield) than the other TMS group due to their different electronic environment.

Data Summary Table: ^1H NMR

Assigned Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
$=\text{CH-O-}$	4.5 - 5.5	Singlet (s)	1H
$-\text{CH}=\text{CH-O-Si}(\text{CH}_3)_3$	0.2 - 0.3	Singlet (s)	9H
$=\text{C}(\text{O-Si}(\text{CH}_3)_3)_2$	0.1 - 0.2	Singlet (s)	18H

^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum provides complementary information, confirming the carbon backbone of the molecule.

Causality in Experimental Choices

Standard ^{13}C NMR spectra are acquired with complete proton decoupling, resulting in each unique carbon environment appearing as a single line.[\[11\]](#)

- Proton Decoupling: This technique simplifies the spectrum by removing C-H coupling, making signal assignment more straightforward. It also provides a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).[\[11\]](#)
- Relaxation Times: Quaternary carbons, such as the $=\text{C}(\text{OSiMe}_3)_2$ carbon in this molecule, often have long relaxation times and can appear with lower intensity in standard spectra.[\[11\]](#) Adjusting experimental parameters (e.g., increasing the relaxation delay) may be necessary for quantitative analysis, though it is often not required for routine structural confirmation.

Predicted Spectrum and Signal Assignments

The chemical shifts in ^{13}C NMR are highly sensitive to the electronic environment of the carbon atoms.[\[12\]](#)[\[13\]](#)

- $\delta \sim 150\text{-}160$ ppm ($=\text{C}(\text{O}-)_2$): This signal is assigned to the quaternary vinylic carbon. It is significantly deshielded (downfield) due to being bonded to two electronegative oxygen atoms.^{[13][14]} Its intensity may be lower compared to the other signals.
- $\delta \sim 95\text{-}105$ ppm ($=\text{CH-O-}$): This signal corresponds to the methine vinylic carbon. While it is part of a double bond, the attached oxygen atom causes a substantial downfield shift. This region is characteristic of carbons in enol ethers.^[5]
- $\delta \sim 1\text{-}2$ ppm ($-\text{O-Si}(\text{CH}_3)_3$): This signal arises from the methyl carbons of the trimethylsiloxy group attached to the CH vinyl carbon.
- $\delta \sim 0\text{-}1$ ppm ($-\text{O-Si}(\text{CH}_3)_3$): This signal is assigned to the methyl carbons of the two equivalent trimethylsiloxy groups on the quaternary carbon. These carbons are in a highly shielded environment.

Data Summary Table: ^{13}C NMR

Assigned Carbons	Predicted Chemical Shift (δ , ppm)
$\text{C}=\text{C}(\text{O}-)_2$	150 - 160
$=\text{CH-O-}$	95 - 105
$-\text{CH}=\text{CH-O-Si}(\text{CH}_3)_3$	1 - 2
$=\text{C}(\text{O-Si}(\text{CH}_3)_3)_2$	0 - 1

Experimental Protocol for NMR Data Acquisition

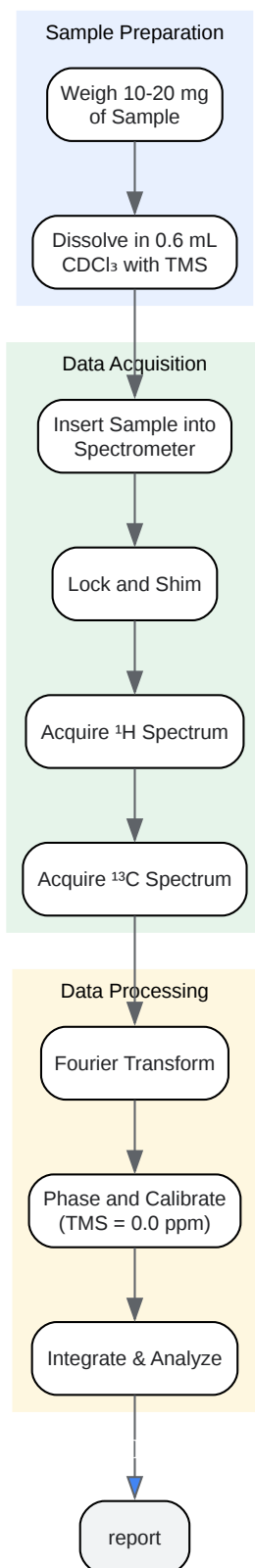
To ensure high-quality, reproducible data, the following methodology should be employed.

Step-by-Step Sample Preparation and Analysis

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **Tris(trimethylsiloxy)ethylene**.
 - Transfer the sample into a clean, dry NMR tube.

- Add approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) TMS as an internal standard.
- Cap the NMR tube securely and gently agitate until the sample is fully dissolved.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 solvent.
 - Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent and TMS signals.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters: spectral width of ~15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a standard proton-decoupled pulse experiment.
 - Typical parameters: spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 256-1024 scans, depending on the sample concentration.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase the spectra correctly.
 - Calibrate the ^1H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ^{13}C spectrum by setting the CDCl_3 solvent signal to 77.16 ppm.^[5]
 - Integrate the signals in the ^1H spectrum.

Workflow Diagram



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Caption: Standard workflow for NMR analysis of **Tris(trimethylsiloxy)ethylene**.

Conclusion

The ^1H and ^{13}C NMR spectra of **Tris(trimethylsiloxy)ethylene** provide a definitive fingerprint for its structural verification. The ^1H spectrum is characterized by a single vinyl proton and two distinct, highly shielded trimethylsilyl proton signals with an 18:9 integration ratio. The ^{13}C spectrum is distinguished by two vinylic carbon signals, with the quaternary carbon appearing significantly downfield, and two unique methyl carbon signals in the high-field region. By following the standardized protocol outlined in this guide, researchers can confidently confirm the identity and purity of this valuable synthetic reagent, ensuring the integrity and success of their scientific endeavors.

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